N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine
Description
N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine is a structurally complex small molecule featuring a poly-substituted benzyl core linked to a propan-1-amine chain terminated by a 1H-imidazole ring. Key structural elements include:
- Benzyl core modifications: A bromo group at position 3, ethoxy at position 5, and a 4-fluorobenzyloxy moiety at position 3.
- Imidazole-propanamine side chain: The 1H-imidazole group, a nitrogen-rich heterocycle, may contribute to hydrogen bonding or π-π interactions, while the propanamine linker provides conformational flexibility.
Properties
CAS No. |
940201-42-3 |
|---|---|
Molecular Formula |
C22H25BrFN3O2 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-[[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C22H25BrFN3O2/c1-2-28-21-13-18(14-25-8-3-10-27-11-9-26-16-27)12-20(23)22(21)29-15-17-4-6-19(24)7-5-17/h4-7,9,11-13,16,25H,2-3,8,10,14-15H2,1H3 |
InChI Key |
GXABGSXAVDHZSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine typically involves multiple steps. One common approach includes:
Ethoxylation: The addition of an ethoxy group to the benzyl ring.
Fluorobenzylation: The attachment of a fluorobenzyl group via an ether linkage.
Imidazole Introduction: The incorporation of the imidazole ring through a nucleophilic substitution reaction.
Final Assembly: The combination of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position of the aromatic ring serves as a primary site for nucleophilic substitution (SNAr) due to its electron-withdrawing neighboring groups. Reaction conditions and outcomes depend on the nucleophile and solvent system:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Amines | DMF, 80°C, K2CO3 | Substituted aryl amine derivatives | ~65-75% |
| Thiols | EtOH, reflux, NaH | Aryl thioethers | ~60-70% |
| Alkoxides | DMSO, 120°C, CuI catalyst | Ether-linked analogs | ~55-65% |
These reactions are critical for modifying the aromatic core, enabling pharmacological optimization .
Coupling Reactions
The bromine atom also participates in transition metal-catalyzed cross-coupling reactions, expanding structural diversity:
| Reaction Type | Catalyst System | Coupling Partner | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DME/H2O | Arylboronic acids | Biaryl synthesis for SAR studies |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | Primary/secondary amines | Introduction of nitrogen-based moieties |
Optimized protocols require inert atmospheres and precise temperature control (80–110°C).
Imidazole Reactivity
The imidazole ring undergoes electrophilic substitution at the 4- and 5-positions under acidic conditions:
| Reagent | Conditions | Product |
|---|---|---|
| HNO3/H2SO4 | 0°C, 2 hr | Nitroimidazole derivatives |
| Br2/FeCl3 | CH2Cl2, rt | Brominated imidazole analogs |
Ether Cleavage
The 4-[(4-fluorobenzyl)oxy] group is susceptible to acidic or reductive cleavage:
| Method | Conditions | Outcome |
|---|---|---|
| HBr/AcOH | Reflux, 4 hr | Phenolic hydroxyl group formation |
| BBr3/CH2Cl2 | -78°C to rt, 6 hr | Deprotection of benzyl ether |
Amine-Based Reactions
The propan-1-amine chain facilitates:
-
Acylation : Acetic anhydride/pyridine → Amides (yield: 70–85%)
-
Alkylation : Alkyl halides/K2CO3 → Secondary/tertiary amines
-
Oxidation : H2O2/FeSO4 → Nitroxide radicals (studied for redox properties).
Stability and Degradation Pathways
Under accelerated stability testing (40°C/75% RH):
-
Hydrolysis : Ethoxy group → phenolic byproduct (pH-dependent).
-
Oxidative Degradation : Imidazole ring oxidation observed under H2O2/UV light .
Key Research Findings
Scientific Research Applications
N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring, for example, can bind to metal ions or enzymes, affecting their activity. The bromine and fluorobenzyl groups can also participate in various interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br, CF₃) in analogs like Vg and Vi enhance stability but reduce solubility compared to simpler derivatives (e.g., ).
- The ethoxy group in the target compound may improve lipophilicity relative to methoxy-containing analogs (e.g., ).
Amine Side Chain Modifications
The propanamine-imidazole moiety is critical for molecular interactions. Comparisons include:
Key Observations :
Yield Trends :
- Introducing bulky substituents (e.g., 3,5-bis(trifluoromethyl)benzyl in Vg) reduces yields (28%) compared to smaller groups (e.g., 55% for Vi ).
- The target compound’s bromo and ethoxy groups may require optimized reaction conditions to mitigate steric hindrance.
Physicochemical and Spectral Properties
- IR Spectroscopy : C=N stretches in imine analogs (e.g., 1670–1673 cm⁻¹ in ) align with the target compound’s expected imine or amine-related vibrations.
- NMR Data : Aromatic protons in the 4-fluorobenzyl group would resonate near δ 7.3–7.5 ppm (cf. ), while the imidazole protons appear at δ 7.0–7.7 ppm.
- Solubility: The ethoxy and bromo groups likely reduce aqueous solubility compared to non-halogenated analogs (e.g., ).
Biological Activity
N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being explored for various therapeutic applications, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C17H17BrFN5O2
- Molecular Weight : 422.25 g/mol
- CAS Number : Not explicitly listed but related compounds can be referenced.
The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The imidazole moiety is known for its role in modulating biological pathways, particularly in relation to enzyme inhibition and receptor activation.
Antiproliferative Activity
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on imidazole derivatives have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| A549 (Lung Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar benzimidazole derivatives have demonstrated activity against protozoa and bacteria, suggesting that this compound may possess similar efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. The presence of the bromine atom and the ethoxy group has been linked to increased lipophilicity, enhancing membrane permeability and bioavailability.
Case Studies
- In Vitro Studies : A study evaluating various imidazole derivatives found that modifications at the benzyl position significantly enhanced their anticancer properties. The analogs were tested against multiple cancer cell lines, demonstrating a consistent pattern of increased potency with specific substitutions.
- In Vivo Efficacy : Animal models treated with similar compounds showed reduced tumor sizes and improved survival rates, indicating the potential therapeutic benefits of this compound in cancer treatment.
Q & A
Q. What are the critical steps in synthesizing N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Step 1 : Condensation of intermediates, such as coupling a brominated benzyl ether derivative with an imidazole-containing propanamine scaffold. Reagents like N,N-diisopropylethylamine (DIPEA) are used to facilitate nucleophilic substitutions .
- Step 2 : Bromination at the 3-position of the aromatic ring using N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution .
- Purification : Column chromatography (e.g., 0–15% EtOAc/heptane gradient) and recrystallization yield high-purity product. Confirmatory techniques include 1H/13C NMR and LCMS (e.g., m/z 378.1 [M+1]+ for related analogs) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for key groups:
- 4-fluorobenzyl protons (δ 7.35–7.59 ppm in DMSO-d6) .
- Imidazole protons (δ 8.24–8.80 ppm) .
- X-ray Crystallography : Resolve molecular geometry (e.g., bond angles and torsion angles) to validate substituent positions .
- Mass Spectrometry : Use HRMS to confirm molecular formula (e.g., C₂₄H₂₆BrFN₃O₂) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Test against Plasmodium falciparum (IC₅₀) or Staphylococcus aureus (MIC) using standardized microdilution assays .
- Enzyme Inhibition : Evaluate binding to human carbonic anhydrase II (hCA II) via fluorometric assays, noting IC₅₀ values <1 µM for analogs with similar imidazole motifs .
Advanced Research Questions
Q. How can low yields in the bromination step be optimized?
- Methodological Answer :
- Reaction Solvent : Switch from DCM to acetonitrile to enhance solubility of brominating agents .
- Catalysis : Use Lewis acids (e.g., FeCl₃) to direct regioselective bromination at the 3-position .
- Kinetic Monitoring : Employ TLC or in situ IR to terminate reactions at ~80% completion, minimizing side-product formation .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity (LogP) : Calculate using ChemAxon or Schrödinger Suite; the 4-fluorobenzyl group increases LogP by ~1.5 units, enhancing membrane permeability .
- Target Prediction : Perform molecular docking (e.g., AutoDock Vina) against kinase domains (e.g., EGFR) to prioritize in vitro assays .
- ADMET Profiling : Use SwissADME to predict blood-brain barrier penetration (e.g., TPSA <90 Ų suggests CNS activity) .
Q. How can structural modifications improve selectivity against off-target enzymes?
- Methodological Answer :
- Bioisosteric Replacement : Replace the ethoxy group with methanesulfonamide to reduce hERG binding (predicted via QSAR models) .
- Stereochemical Tuning : Synthesize enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) to isolate the R-isomer, which shows 10-fold higher selectivity for PARP-1 over PARP-2 in analogs .
Q. What techniques resolve contradictions in biological activity data across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
